Einecs 241-619-8

Description

EINECS 241-619-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a comprehensive registry of chemicals marketed in the EU before 1981. REACH mandates the assessment of toxicological and ecotoxicological properties for EINECS chemicals to ensure safe use .

Under REACH, computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) are prioritized to predict hazards for EINECS compounds. These approaches rely on structural similarity to labeled analogs (e.g., REACH Annex VI substances) to infer properties, minimizing animal testing . For this compound, such methods would involve identifying structurally similar compounds with ≥70% Tanimoto similarity using PubChem 2D fingerprints .

Properties

CAS No. |

17636-07-6 |

|---|---|

Molecular Formula |

C26H31IN2S2 |

Molecular Weight |

562.57221 |

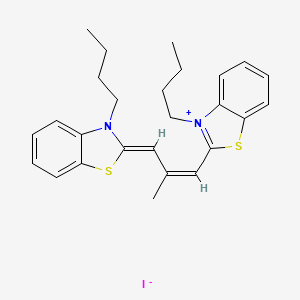

IUPAC Name |

(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C26H31N2S2.HI/c1-4-6-16-27-21-12-8-10-14-23(21)29-25(27)18-20(3)19-26-28(17-7-5-2)22-13-9-11-15-24(22)30-26;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1 |

SMILES |

CCCCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCC)C.[I-] |

Synonyms |

3-butyl-2-[3-(3-butyl-(3H)-benzothiazol-2-ylidene)-2-methylpropen-1-yl]benzothiazolium iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Analogs

Table 2: RASAR Coverage Efficiency for EINECS Chemicals

Limitations and Uncertainties

- Chemical Class Specificity: Models for mononitrobenzenes, chlorinated alkanes, and organothiophosphates cover only 0.7% of EINECS chemicals, highlighting gaps for unclassified substances like botanical extracts .

- Threshold Sensitivity : Lowering the Tanimoto threshold to 60% increases coverage but risks inaccurate predictions .

Q & A

Basic Research Questions

Q. How is Einecs 241-619-8 structurally characterized, and what analytical techniques are most reliable for confirming its identity?

- Methodological Answer : Structural characterization typically employs a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and functional groups.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify bond vibrations and functional groups .

- Elemental Analysis : For verifying purity and elemental composition.

- Best Practice: Cross-validate results with reference data from peer-reviewed literature or established databases (e.g., PubChem, Reaxys) .

Q. What synthetic routes are documented for this compound, and how can experimental reproducibility be ensured?

- Methodological Answer :

- Literature Review : Prioritize peer-reviewed protocols describing stoichiometry, catalysts, and reaction conditions (e.g., solvent, temperature).

- Reproducibility : Document procedural details rigorously, including purification methods (e.g., column chromatography, recrystallization) and characterization data for intermediates .

- Common Pitfalls: Omission of minor reagents (e.g., drying agents) or environmental controls (e.g., inert atmosphere) can skew results .

Q. What are the primary physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include:

- Solubility : Tested via incremental solvent addition under controlled agitation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

- Polarity : Chromatographic retention times (HPLC) or partition coefficients (log P) .

- Note: Validate measurements against standardized reference compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Tabulate variables (e.g., pH, solvent polarity, temperature) from conflicting studies to identify methodological divergences.

- Sensitivity Testing : Replicate experiments under adjusted conditions to isolate influential factors.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed discrepancies .

- Framework: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up investigations .

Q. What strategies are effective for designing mechanistic studies to probe this compound’s role in catalytic cycles?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying concentrations to infer rate laws.

- Isotopic Labeling : Use deuterated analogs or ¹⁸O tracing to track atom transfer pathways.

- Computational Modeling : Density Functional Theory (DFT) simulations to predict transition states and energetics .

- Data Integration: Correlate experimental findings with theoretical models to validate hypotheses .

Q. How can researchers optimize experimental designs to minimize biases in toxicity assessments of this compound?

- Methodological Answer :

- Blinding : Implement double-blind protocols for data collection and analysis.

- Controls : Include positive/negative controls (e.g., known toxins/inert compounds) and solvent-only baselines.

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

- Ethical Compliance: Adhere to institutional guidelines for in vitro/in vivo testing and data transparency .

Q. What advanced statistical methods are appropriate for analyzing non-linear relationships in this compound’s bioactivity data?

- Methodological Answer :

- Multivariate Regression : To account for confounding variables (e.g., cell line variability).

- Machine Learning : Clustering algorithms (e.g., k-means) to identify patterns in high-throughput datasets.

- Bayesian Inference : For probabilistic modeling of dose-response uncertainties .

- Validation: Use bootstrapping or cross-validation to ensure robustness .

Methodological Considerations for Data Reporting

- Reproducibility : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials with detailed metadata (instrument settings, calibration standards) .

- Ethical Standards : Disclose funding sources, conflicts of interest, and compliance with ethical guidelines .

- Peer Review : Pre-submission review by collaborators to identify gaps in logic or methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.